molecular formula C20H23N3O4 B12078581 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B12078581
M. Wt: 369.4 g/mol
InChI Key: LVVMNUUOFQNDHZ-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a piperidine ring and an isoindoline-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the isoindoline-1,3-dione intermediate.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Alcohol derivatives of the isoindoline-1,3-dione.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the piperidine and isoindoline-1,3-dione moieties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the isoindoline-1,3-dione structure but lacks the piperidine ring.

    Lenalidomide: Similar to thalidomide but with additional functional groups that enhance its activity.

    Pomalidomide: Another derivative of thalidomide with modifications that improve its efficacy and reduce side effects.

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of the piperidine ring and the isoindoline-1,3-dione structure. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(2-piperidin-4-ylethyl)isoindole-1,3-dione

InChI

InChI=1S/C20H23N3O4/c24-16-7-6-15(18(25)22-16)23-19(26)14-3-1-2-13(17(14)20(23)27)5-4-12-8-10-21-11-9-12/h1-3,12,15,21H,4-11H2,(H,22,24,25)

InChI Key

LVVMNUUOFQNDHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCC4CCNCC4

Origin of Product

United States

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